
Chaetomellic Acid A Anhydride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetomellic Acid A Anhydride-d3 is the labelled analogue of Chaetomellic Acid A Anhydride . It is a potent inhibitor of Ras protein farnesyltransferase . The IUPAC name for this compound is 3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione .
Synthesis Analysis
Chaetomellic anhydrides A and B and analogues have been prepared in one step by Barton radical decarboxylation . This involves the irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .Molecular Structure Analysis
The molecular formula of Chaetomellic Acid A Anhydride-d3 is C19H29D3O3 . The molecular weight is 311.47 . The canonical SMILES structure is CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . Aldehydes and ketones, which also contain a carbonyl, have distinctly different chemistry because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis
Chaetomellic Acid A Anhydride-d3 has a molecular weight of 308.45558 . It is soluble in Chloroform, Dichloromethane, DMSO . It appears as a powder and should be stored at 2-8°C .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXAAHDAKIGAJG-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chaetomellic Acid A Anhydride-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

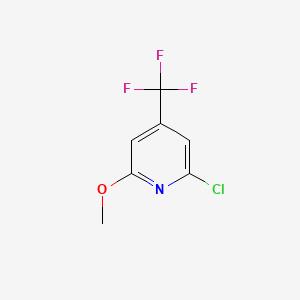

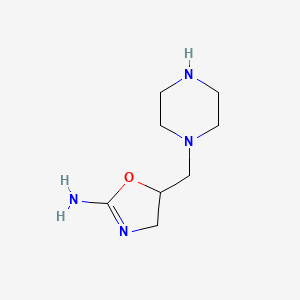

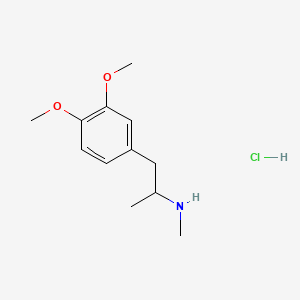


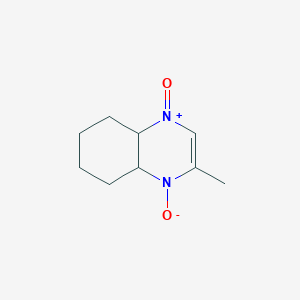
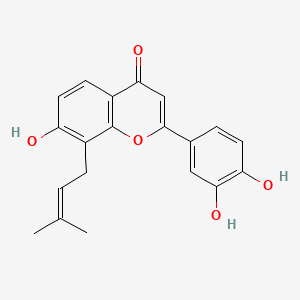
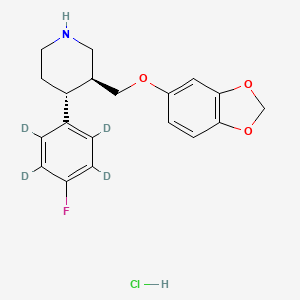
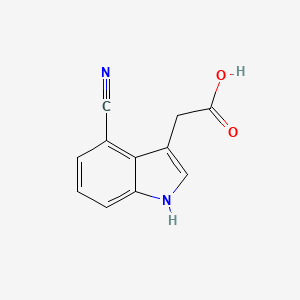
![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)